molecular formula C15H14N4OS2 B2763678 N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide CAS No. 866011-03-2

N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide

Cat. No. B2763678
CAS RN: 866011-03-2
M. Wt: 330.42
InChI Key: HULWLICSJQWSOG-UHFFFAOYSA-N
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Description

N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is a member of the triazole family of compounds and is known for its ability to inhibit certain enzymes and proteins.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A study demonstrated the reaction of triazoles with thioesters to produce β-sulfanyl enamides, highlighting a novel synthetic route that could potentially be applied to the compound for the creation of sulfur-containing lactams (Miura et al., 2015). Another research focused on the regioselective synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement, underlining a catalyst- and solvent-free method that could be relevant for modifying the structural properties of similar triazole derivatives (Moreno-Fuquen et al., 2019).

Antimicrobial and Antifungal Activities

A series of new Schiff bases derived from a similar triazole structure were synthesized and evaluated for their antimicrobial and antifungal activities, indicating potential applications in developing new antibacterial agents (Mange et al., 2013). Another study synthesized 1,4-disubstituted 1,2,3-triazole derivatives containing benzenesulfonamide moieties and assessed their antimicrobial efficacy, further contributing to the exploration of triazole-based compounds as antimicrobial agents (Jadhav et al., 2017).

Antiproliferative and Antitumor Activities

Research on bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes derivatives showcased their antiproliferative activity against obesity-related colorectal cells, suggesting a novel approach to targeting obesity–colorectal cancer associations (Shkoor et al., 2021). Another study on triazolone derivatives investigated their effect on DNA methylation levels in tumor cells, indicating potential applications in cancer therapy by modulating epigenetic factors (Hovsepyan et al., 2018).

properties

IUPAC Name

N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-10-5-2-3-6-11(10)9-22-15-17-14(18-19-15)16-13(20)12-7-4-8-21-12/h2-8H,9H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULWLICSJQWSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NNC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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